2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Overview
Description
2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
It’s structurally similar to 3,4-dimethoxyphenethylamine , a phenethylamine class compound, which is an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound might interact with similar targets as dopamine, such as dopamine receptors in the brain.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine , it may interact with its targets in a similar manner. For instance, it might bind to dopamine receptors, triggering a series of biochemical reactions that lead to changes in neuronal signaling.
Biochemical Pathways
If it acts similarly to 3,4-dimethoxyphenethylamine , it could potentially influence the dopaminergic pathways, which play crucial roles in reward, motivation, memory, and motor control among other functions.
Result of Action
If it acts similarly to 3,4-Dimethoxyphenethylamine , it could potentially influence neuronal signaling, leading to changes in various physiological and psychological processes.
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including aromatic-amino-acid aminotransferase, which is involved in the metabolism of aromatic amino acids . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific biochemical context. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and, consequently, their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may induce adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Toxicity studies have indicated that high doses of this compound can lead to cellular damage and impaired organ function.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds . This compound interacts with enzymes such as aromatic-amino-acid aminotransferase, which catalyzes the transfer of amino groups from aromatic amino acids to keto acids. Additionally, this compound can influence the levels of various metabolites, thereby affecting the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical activity, as its localization within the cell determines its accessibility to target enzymes and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications. The localization of this compound within the cell can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and its derivatives share structural similarities.
Dimethoxyphenyl Compounds: Compounds such as 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenylpropanoic acid have similar aromatic substitutions.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid is unique due to the combination of its thiazole ring and dimethoxyphenyl group, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGSXVGWCROPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363042 | |
Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24833586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132307-22-3 | |
Record name | 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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